MethylN-cyanoacetimidatehydrochloride
Description
Methyl N-cyanoacetimidate hydrochloride is a reactive organic compound characterized by its cyano (-CN) and imidate functional groups, stabilized as a hydrochloride salt. It serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it is utilized in the synthesis of acetoguanamine with a yield of 77% under mild conditions (methanol, room temperature) . Its reactivity is attributed to the electron-withdrawing cyano group, which enhances electrophilicity, making it suitable for nucleophilic substitution and cyclization reactions. Recent studies highlight its application in enhancing the luminescent properties of materials, such as 1,3,4,6,9b-pentaazaphenalene derivatives, where it acts as a precursor .
Structure
2D Structure
Properties
Molecular Formula |
C4H7ClN2O |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
methyl N-cyanoethanimidate;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-4(7-2)6-3-5;/h1-2H3;1H |
InChI Key |
NRAZDFLDBBOMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC#N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MethylN-cyanoacetimidatehydrochloride typically involves the reaction of methyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes stirring methyl cyanoacetate with the amine at room temperature without the use of solvents . Another approach involves heating the mixture at 70°C for several hours, followed by cooling to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: MethylN-cyanoacetimidatehydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows it to participate in condensation reactions with other compounds.
Substitution Reactions: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of bidentate reagents under mild conditions.
Substitution Reactions: Often require the presence of strong nucleophiles and specific solvents to facilitate the reaction.
Major Products: The reactions of this compound can lead to the formation of various heterocyclic compounds, which are valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
MethylN-cyanoacetimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of biologically active compounds with potential therapeutic applications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MethylN-cyanoacetimidatehydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the imidate group can engage in electrophilic substitution reactions. These interactions enable the compound to form stable intermediates and final products with desired chemical properties .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Cyano vs. Chloro Groups: Methyl N-cyanoacetimidate hydrochloride’s cyano group imparts higher electrophilicity compared to chloro-substituted analogs like 2-chloro-N-(4-cyanophenyl)acetamide . This makes the former more reactive in nucleophilic additions.
- Hydrochloride Salts: Unlike neutral acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide ), the hydrochloride salt form enhances water solubility and stability during synthesis .
- Imidate vs. Ester Functionality: The imidate group in methyl N-cyanoacetimidate enables unique reactivity in cyclization reactions, contrasting with ester-containing compounds like 17α-hydroxy-yohimban...methyl ester hydrochloride, which are more hydrolysis-prone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
